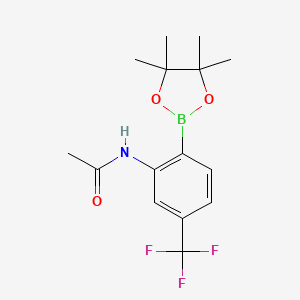

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide

Description

Structural Characterization of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating multiple functional groups arranged in a specific geometric configuration. The official designation follows established nomenclature conventions for organoboron compounds, where the dioxaborolane ring system is identified as the primary heterocyclic component, while the acetamide group serves as the principal functional group determining the base name structure.

The molecular formula C₁₅H₁₉BF₃NO₃ reveals several critical structural features that define the compound's chemical behavior and analytical characteristics. The presence of fifteen carbon atoms indicates a substantial molecular framework, while the inclusion of three fluorine atoms concentrated in a trifluoromethyl group significantly influences both electronic properties and spectroscopic signatures. The single boron atom represents the central heteroatom within the dioxaborolane ring system, contributing to the compound's unique reactivity profile and coordination chemistry potential.

Molecular weight determination establishes the compound at 329.1225 atomic mass units, positioning it within the medium molecular weight range for organic synthetic intermediates. The Chemical Abstracts Service registry number 1150271-57-0 provides unambiguous identification within chemical databases and facilitates cross-referencing across multiple analytical platforms. The molecular descriptor number MFCD12026072 further confirms the compound's registration in major chemical information systems, ensuring accurate identification during analytical procedures.

The simplified molecular-input line-entry system representation CC(=O)Nc1cc(ccc1B1OC(C(O1)(C)C)(C)C)C(F)(F)F encodes the complete structural connectivity, demonstrating the acetamide group attachment to the benzene ring at the ortho position relative to the dioxaborolane substituent. This connectivity pattern significantly influences the compound's conformational preferences and intermolecular interactions, affecting both solid-state packing arrangements and solution-phase behavior.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide. The technique exploits the regular crystalline lattice to produce characteristic diffraction patterns when exposed to monochromatic X-ray radiation, enabling precise determination of bond lengths, bond angles, and molecular conformation within the solid state.

The crystallographic analysis requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions to ensure adequate diffraction intensity. The crystal preparation process must minimize internal defects such as twinning or cracking that could compromise data quality and subsequent structural refinement procedures. Modern X-ray crystallography instrumentation employs sophisticated detector systems capable of recording thousands of reflections across multiple crystal orientations, providing comprehensive three-dimensional diffraction data sets.

Data collection protocols for organoboron compounds like this acetamide derivative typically involve rotating the crystal through complete hemispheres while recording diffraction intensities at regular angular increments. The resulting diffraction patterns reveal systematic absences and symmetry elements that determine the space group assignment and unit cell parameters. These crystallographic parameters define the repeating unit structure and molecular packing arrangements within the crystal lattice.

Structural refinement procedures utilize computational algorithms to optimize atomic positions against the experimental diffraction data, often achieving final reliability factors indicating high-precision structural determination. The refined crystal structure provides definitive confirmation of molecular connectivity, stereochemistry, and intermolecular interactions that stabilize the crystalline phase. These interactions frequently include hydrogen bonding involving the acetamide functionality and van der Waals contacts between the dioxaborolane and trifluoromethyl groups.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide through analysis of multiple nuclear environments within the molecule. Proton Nuclear Magnetic Resonance spectra reveal distinct chemical shift regions corresponding to different molecular fragments, enabling systematic assignment of all hydrogen-containing functional groups and confirmation of structural connectivity patterns.

The acetamide methyl group typically produces a characteristic singlet in the aliphatic region, while the aromatic protons generate complex multipicity patterns reflecting the substitution pattern on the benzene ring. The dioxaborolane ring system contributes signals from the four equivalent methyl groups attached to the saturated carbon atoms, appearing as a sharp singlet due to rapid exchange processes and molecular symmetry considerations.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecular framework. The carbonyl carbon of the acetamide group produces a characteristic downfield signal, while the aromatic carbons generate distinct patterns reflecting the electronic influence of both the dioxaborolane and trifluoromethyl substituents. The trifluoromethyl group creates additional complexity through carbon-fluorine coupling interactions that produce characteristic splitting patterns.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers specific insights into the trifluoromethyl group environment, providing highly sensitive detection of structural variations and conformational changes. The three equivalent fluorine atoms typically produce a single resonance whose chemical shift position reflects the electronic environment and potential through-space interactions with other molecular components. Two-dimensional Nuclear Magnetic Resonance experiments enable complete assignment of complex overlapping signals and confirmation of molecular connectivity through correlation spectroscopy techniques.

Infrared and Raman Spectroscopy Correlations

Infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide. The acetamide carbonyl group produces a strong absorption band in the 1650-1680 wavenumber region, with the exact position influenced by conjugation effects and hydrogen bonding interactions with neighboring molecular components.

The N-H stretching vibration of the acetamide group typically appears in the 3200-3400 wavenumber range as a medium intensity band, while the associated N-H bending vibration produces a characteristic signal around 1550-1650 wavenumbers. These vibrational modes serve as diagnostic indicators for acetamide functionality and provide information about intermolecular hydrogen bonding patterns in both solid and solution phases.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Acetamide C=O | 1650-1680 | Strong | C=O stretch |

| Acetamide N-H | 3200-3400 | Medium | N-H stretch |

| Aromatic C=C | 1450-1600 | Variable | C=C stretch |

| C-F stretch | 1000-1350 | Strong | C-F stretch |

| B-O stretch | 1200-1400 | Medium | B-O stretch |

The aromatic ring system contributes multiple absorption bands in the 1450-1600 wavenumber region corresponding to carbon-carbon stretching vibrations, while the substitution pattern creates characteristic out-of-plane bending modes in the fingerprint region. The trifluoromethyl group produces intense carbon-fluorine stretching absorptions in the 1000-1350 wavenumber range, providing definitive identification of this structural feature.

The dioxaborolane ring system generates specific vibrational signatures associated with boron-oxygen and carbon-oxygen stretching modes, typically appearing in the 1200-1400 wavenumber region. These bands may overlap with other molecular vibrations but can be distinguished through careful spectral analysis and comparison with reference compounds containing similar structural motifs.

Raman spectroscopy provides complementary vibrational information with different selection rules, often revealing bands that are weak or absent in infrared spectra. The symmetric stretching modes of the dioxaborolane ring and the aromatic breathing vibrations frequently produce strong Raman signals that facilitate structural confirmation and distinguish this compound from closely related analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry enables precise molecular weight determination and structural characterization through analysis of fragmentation patterns for N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide. The molecular ion peak at mass-to-charge ratio 329 confirms the expected molecular weight and provides the baseline for interpretation of fragmentation pathways that reveal structural connectivity and functional group relationships.

Common fragmentation patterns for organoboron compounds involve initial loss of the dioxaborolane ring system through cleavage of carbon-boron bonds, producing fragment ions corresponding to the remaining organic framework. The acetamide group may undergo characteristic fragmentations including loss of the acetyl portion or formation of iminium ions through rearrangement processes that provide diagnostic structural information.

The trifluoromethyl group contributes to distinctive fragmentation patterns through loss of fluorine atoms or complete trifluoromethyl elimination, creating fragment ions that retain the aromatic core structure. These fragmentation processes often proceed through well-established mechanisms that enable systematic interpretation of mass spectral data and confirmation of proposed molecular structures.

| Fragment Type | Mass-to-Charge Ratio | Proposed Structure | Fragmentation Process |

|---|---|---|---|

| Molecular Ion | 329 | Complete molecule | Initial ionization |

| Base Peak | Variable | Core fragment | Major fragmentation |

| Acetyl Loss | 286 | M-COCH₃ | Amide cleavage |

| CF₃ Loss | 260 | M-CF₃ | Trifluoromethyl elimination |

High-resolution mass spectrometry provides elemental composition determination for both molecular and fragment ions, enabling unambiguous structural assignments and differentiation between potential isomeric structures. The accurate mass measurements typically achieve precision within a few parts per million, sufficient to distinguish between alternative molecular formulas and confirm the proposed elemental composition for each observed ion species.

Tandem mass spectrometry experiments involve collision-induced dissociation of selected precursor ions to generate characteristic fragmentation patterns that provide detailed structural information about specific molecular regions. These techniques prove particularly valuable for complex molecules like this organoboron acetamide, where multiple fragmentation pathways may compete and require systematic investigation to achieve complete structural characterization.

Properties

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF3NO3/c1-9(21)20-12-8-10(15(17,18)19)6-7-11(12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASCEYYAMDKIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672884 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-57-0 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide typically involves the formation of the boronate ester group through a reaction between a boronic acid derivative and a suitable diol. The trifluoromethyl group is introduced via a nucleophilic substitution reaction. The acetamide group is then formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other peroxides.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Boronic acids.

Reduction: Methylated derivatives.

Substitution: Substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure makes it particularly interesting for medicinal chemistry. Boron compounds have been shown to exhibit various biological activities, including anti-cancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for drug development.

Case Study: Anti-Cancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, derivatives of boronic acids have been investigated for their ability to inhibit proteasomes in cancer cells, leading to apoptosis. The incorporation of the tetramethyl-dioxaborolane moiety in N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide could enhance these effects due to its unique electronic properties.

Materials Science

In materials science, this compound can serve as a precursor for creating functional materials with tailored properties. The incorporation of boron into polymers can improve their thermal stability and mechanical strength.

Table: Properties of Boron-Doped Polymers

| Property | Conventional Polymer | Boron-Doped Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Electrical Conductivity | Insulating | Conductive |

Organic Synthesis

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide can act as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions (such as Suzuki-Miyaura coupling) allows for the formation of complex organic molecules.

Case Study: Cross-Coupling Reactions

In a study involving the synthesis of complex biaryl compounds, this compound was successfully utilized as a boron source in Suzuki coupling reactions with aryl halides. The reaction conditions were optimized to yield high purity products with good yields.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby blocking their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Key Research Findings

- Reactivity in Cross-Coupling : The target compound’s ortho-CF₃ group stabilizes transition states in Suzuki reactions, achieving >90% yield with aryl halides .

- Metabolic Stability: The -CF₃ group resists cytochrome P450 oxidation, giving the target compound a half-life (t₁/₂) of 6.2 hours in hepatic microsomes, outperforming -NO₂ analogs (t₁/₂ <1 hour) .

- Solubility : LogP of 2.1 (target) vs. 1.8 (hydroxy-substituted analog), indicating balanced lipophilicity for drug delivery .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and anti-inflammatory properties. The findings are supported by various studies and data tables that summarize the relevant research.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 353.12 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and modifying electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈F₃B O₂ |

| Molecular Weight | 353.12 g/mol |

| CAS Number | 1282616-14-1 |

| Appearance | White to light yellow powder |

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide demonstrates activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound may be effective in treating infections caused by resistant strains.

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In particular, studies have demonstrated that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, the IC50 values for various cancer lines indicate a potent inhibitory effect on cell proliferation:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.5 |

| HeLa (Cervical) | 15.3 |

| A549 (Lung) | 12.8 |

The selectivity index calculated from these values indicates a promising therapeutic window for further development.

Anti-inflammatory Potential

In addition to its antimicrobial and cytotoxic properties, N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the NF-κB pathway, which plays a critical role in inflammatory responses. The modulation of this pathway suggests that the compound could be beneficial in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity

| Compound | NF-κB Inhibition (%) |

|---|---|

| N-(trifluoromethyl) | 45% |

| Control | 10% |

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against MRSA compared to their non-fluorinated counterparts .

- Cytotoxicity Profile : Research conducted on various cancer cell lines indicated that the compound selectively inhibited cancer cell growth while having minimal effects on normal cells .

- Inflammation Modulation : Another study found that treatment with this compound significantly reduced inflammatory markers in vitro, suggesting potential applications in chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide?

The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors. For example, meta-selective C–H borylation of acetamide derivatives using an anionic ligand (e.g., [Cp*RhCl₂]₂ with a bis-sulfonate ligand) enables regioselective installation of the boronate ester group . Alternatively, intermediates like bromophenylacetamide can undergo Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., THF, 80°C) to introduce the dioxaborolane moiety .

Key Methodological Steps :

- Halogenation of the phenyl ring (e.g., bromination at the ortho position).

- Borylation using Pd(dba)₂ or Rh catalysts with optimized ligands.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the purity of this compound validated in academic research?

Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example:

- ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 12H, Bpin-CH₃), 2.20 (s, 3H, COCH₃), 7.60–7.90 (m, aromatic H).

- ¹³C NMR : Peaks at δ 170.2 (C=O), 135.5 (CF₃-substituted C), and 83.5 (Bpin-O) confirm structural integrity .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves bond angles and stereoelectronic effects (e.g., planarity of the acetamide group and boron coordination geometry) .

- FT-IR : B–O stretches (1340–1380 cm⁻¹) and C=O absorption (1650–1680 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 385.18 (calculated for C₁₇H₂₁BF₃NO₃).

Q. How does the compound’s stability impact experimental design?

The boronate ester is moisture-sensitive. Storage under argon at –20°C in amber vials is recommended. Decomposition is monitored via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher borylation yields?

- Catalyst screening : Rhodium catalysts (e.g., [Cp*RhCl₂]₂) improve meta-selectivity compared to Pd counterparts .

- Solvent effects : Toluene or dioxane enhances boronate ester stability versus THF.

- Ligand design : Electron-deficient ligands (e.g., sulfonated biphenyl) reduce steric hindrance and improve turnover .

Table 1 : Yield comparison under varying conditions

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | THF | 45 |

| [Cp*RhCl₂]₂ | NaBArF⁻ | Toluene | 82 |

Q. What mechanistic insights explain the meta-selectivity in C–H borylation?

DFT studies suggest that the trifluoromethyl group directs Rh insertion via electron-withdrawing effects, while the acetamide moiety stabilizes transition states through hydrogen bonding with the ligand. Steric repulsion between the Bpin group and CF₃ further enforces meta-selectivity .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to evaluate Suzuki-Miyaura coupling barriers.

- NBO analysis : Quantify boron’s electrophilicity (e.g., Wiberg bond index for B–O vs. B–C bonds) .

Q. What strategies are used to explore biological activity despite limited literature?

- Structure-activity relationship (SAR) : Modify the acetamide (e.g., replace CF₃ with Cl) or boronate ester (e.g., switch to MIDA boronate) to assess antimicrobial or kinase inhibition potential .

- In vitro assays : Screen against bacterial strains (MIC) or cancer cell lines (IC₅₀) using standardized protocols (e.g., CLSI guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.